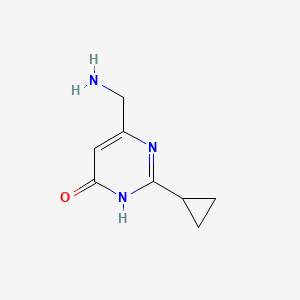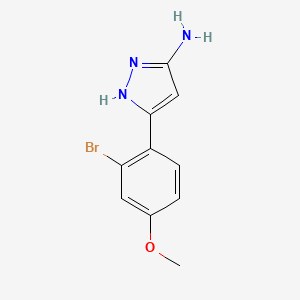
1-(4,5-Dimethyloxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyl-1,3-oxazole, is a heterocyclic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be achieved through several routes:
Laboratory Synthesis:
Chemical Reactions Analysis
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents and Conditions: The nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles under mild conditions.
Products: Substitution reactions typically yield derivatives with modified functional groups on the oxazole ring.
-
Condensation Reactions
Reagents and Conditions: The carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.
Products: These reactions result in the formation of imines or esters, depending on the nucleophile used.
Scientific Research Applications
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: Oxazole derivatives, including 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: Some oxazole derivatives are being investigated for their anticancer properties, making this compound a valuable lead in drug discovery.
-
Industrial Applications
Chemical Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but generally, the compound can interfere with metabolic processes in microorganisms or cancer cells, leading to their inhibition or death.
Comparison with Similar Compounds
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be compared with other oxazole derivatives:
-
Similar Compounds
2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound has a similar structure but with a chlorine atom, which may alter its reactivity and applications.
5-acetyl-2,4-dimethyl-1,3-oxazole: Another closely related compound with similar properties and applications.
-
Uniqueness: : The presence of the acetyl group in 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one provides unique reactivity, making it suitable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNJDCUSAPTSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)








![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)



